molecular formula C9H13F3N6O3 B2435307 (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol,trifluoroaceticacid CAS No. 1955531-99-3

(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol,trifluoroaceticacid

Cat. No.: B2435307
CAS No.: 1955531-99-3
M. Wt: 310.237
InChI Key: UNLLURWTCBADPW-UHFFFAOYSA-N
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Description

(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol,trifluoroaceticacid is a compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, and medicine. The compound is characterized by its molecular formula C7H12N6O and a molecular weight of 196.21 g/mol .

Properties

IUPAC Name

(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N6O.C2HF3O2/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;3-2(4,5)1(6)7/h3,11,14H,1-2H2,(H5,8,9,10,12,13);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLLURWTCBADPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(N=C(N=C2N1)N)N)CO.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol typically involves the reduction of pteridine derivatives. One common method includes the use of reducing agents such as sodium borohydride in the presence of a suitable solvent like methanol . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified using techniques such as crystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives, while reduction can produce tetrahydropteridine compounds .

Scientific Research Applications

Chemistry

In chemistry, (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol is used as a precursor in the synthesis of various pteridine derivatives. These derivatives are important in the study of enzyme mechanisms and as intermediates in organic synthesis .

Biology

The compound plays a crucial role in biological research, particularly in the study of metabolic pathways involving pteridines. It is used to investigate the function of enzymes such as dihydrofolate reductase and its role in folate metabolism .

Medicine

In medicine, (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol is studied for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases related to folate metabolism .

Industry

Industrially, the compound is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol involves its interaction with specific enzymes and molecular targets. It acts as an inhibitor of dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts folate metabolism, leading to a decrease in the synthesis of nucleotides and amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol is unique due to its specific structure, which allows it to interact with enzymes involved in folate metabolism. Its ability to inhibit dihydrofolate reductase makes it a valuable compound in both research and therapeutic applications .

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